molecular formula C18H19NO3 B2950396 (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide CAS No. 2035022-54-7

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2950396
CAS No.: 2035022-54-7
M. Wt: 297.354
InChI Key: CISPWOLHWFVWSM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.354. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-17(9-6-14-10-11-22-12-14)19-13-18(21,16-7-8-16)15-4-2-1-3-5-15/h1-6,9-12,16,21H,7-8,13H2,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISPWOLHWFVWSM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C=CC2=COC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(CNC(=O)/C=C/C2=COC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(furan-3-yl)acrylamide is a compound of interest due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
CAS Number1421588-96-6
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Antioxidant Activity : It may scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives have shown activity against specific bacterial strains.

Case Study 1: Enzyme Inhibition

A study evaluated the enzyme inhibition properties of several acrylamide derivatives, including this compound. The compound demonstrated significant inhibition against AChE with an IC50 value comparable to known inhibitors.

Case Study 2: Antioxidant Potential

In vitro assays were conducted to assess the antioxidant capacity of the compound. Results indicated that it effectively reduced reactive oxygen species (ROS) levels in cultured cells, suggesting a protective role against oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was performed:

Compound NameIC50 (µM) AChE InhibitionAntioxidant Activity (IC50 µM)
This compound0.2215
(E)-N-(2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide0.3020
(E)-N-(2-cyclopropyl)-3-(4-methylsulfanylphenyl)acrylamide0.2518

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.